molecular formula C24H26N6O3 B1677269 Olmesartan CAS No. 144689-24-7

Olmesartan

カタログ番号: B1677269
CAS番号: 144689-24-7
分子量: 446.5 g/mol
InChIキー: VTRAEEWXHOVJFV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Classification and Nomenclature

IUPAC Name

The systematic name for olmesartan is 4-(2-hydroxypropan-2-yl)-2-propyl-1-[(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]-1H-imidazole-5-carboxylic acid . For the prodrug this compound medoxomil, the IUPAC name expands to (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-[(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]-1H-imidazole-5-carboxylate .

Molecular Formula and CAS Registry

  • Active form (this compound): C₂₄H₂₆N₆O₃ (CAS: 144689-24-7).
  • Prodrug (this compound medoxomil): C₂₉H₃₀N₆O₆ (CAS: 144689-63-4).

Structural Features

This compound’s structure comprises:

  • A biphenyltetrazole moiety for AT₁ receptor binding.
  • An imidazole ring substituted with a hydroxyisopropyl group and propyl chain.
  • A carboxylic acid group enhancing polarity and receptor interaction.
    The prodrug incorporates a medoxomil ester group, which is cleaved enzymatically post-absorption to release the active molecule.
Table 1: Key Identifiers of this compound and Its Prodrug
Property This compound This compound Medoxomil
Molecular Weight 446.50 g/mol 558.59 g/mol
SMILES CC1=C(N(C(=N1)CCC)C2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(C)(C)O COC(=O)C5=C(N(C(=C5C(C)(C)O)CCC)C6=CC=C(C=C6)C7=CC=CC=C7C8=NNN=N8)OC9C(OC(=O)O9)C
ChEMBL ID CHEMBL1516 CHEMBL1200692

Historical Development of this compound

Discovery and Patent Timeline

This compound was developed by Sankyo (now Daiichi Sankyo) in the 1990s as part of efforts to optimize angiotensin II receptor blockers (ARBs). Key milestones include:

  • 1991: Initial patent filing for the compound.
  • 2002: FDA approval under the brand name Benicar for hypertension.
  • 2004: Introduction of fixed-dose combinations with hydrochlorothiazide or amlodipine.

Prodrug Innovation

To address poor oral bioavailability, the medoxomil ester prodrug was engineered. This modification enables:

  • Enhanced lipophilicity for intestinal absorption.
  • Rapid hydrolysis by esterases in the gut wall and liver to release this compound.

Evolution Among ARBs

This compound followed first-generation ARBs like losartan and valsartan. Its development focused on:

  • Higher AT₁ receptor affinity (IC₅₀: 66.2 μM).
  • Longer duration of action due to slow dissociation from receptors.

Significance in Angiotensin II Receptor Antagonism

Mechanistic Specificity

This compound selectively binds AT₁ receptors, which mediate angiotensin II’s vasoconstrictive and aldosterone-secreting effects. Unlike earlier ARBs, it exhibits:

  • Non-competitive antagonism , preventing receptor reactivation.
  • No partial agonist activity , ensuring complete blockade.

Comparative Pharmacodynamics

Table 2: this compound vs. Other ARBs
Parameter This compound Losartan Valsartan
Bioavailability 26% 33% 25%
Half-life (hours) 13–16 6–9 6–9
Receptor Affinity 12,300× 1,000× 20,000×

Affinity relative to angiotensin II.

Structural Advantages

  • The tetrazole ring mimics the carboxylate group of angiotensin II, improving receptor binding.
  • The hydroxyisopropyl group stabilizes interactions with hydrophobic receptor pockets.

Molecular Overview and Basic Properties

Physicochemical Characteristics

  • Solubility:
    • This compound: Sparingly soluble in water (2.32 × 10⁻⁷ mol/L at 298.15 K), soluble in ethanol and DMSO.
    • Prodrug: Lipophilic, with solubility in PEG-400 (2.58 × 10⁻³ mol/L) and Transcutol (2.48 × 10⁻³ mol/L).
  • Melting Point: 186–188°C (this compound medoxomil).
  • LogP: 5.23 (indicating high lipophilicity).

Thermodynamic Stability

  • Boiling Point: 738.3°C (this compound medoxomil).
  • Degradation: Stable under acidic conditions but hydrolyzes in alkaline environments.

Crystallographic Data

This compound medoxomil crystallizes in a monoclinic system (space group P2₁/c), with unit cell parameters:

  • a = 10.52 Å, b = 12.38 Å, c = 14.67 Å
  • β = 98.4° , Z = 4.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O3/c1-4-7-19-25-21(24(2,3)33)20(23(31)32)30(19)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)22-26-28-29-27-22/h5-6,8-13,33H,4,7,14H2,1-3H3,(H,31,32)(H,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRAEEWXHOVJFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2040571
Record name Olmesartan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2040571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Olmesartan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014420
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble, Soluble to 20 mM in DMSO, 1.05e-02 g/L
Record name Olmesartan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00275
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Olmesartan
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8214
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Olmesartan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014420
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

144689-24-7, 144689-63-4
Record name Olmesartan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144689-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Olmesartan [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144689247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olmesartan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00275
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Olmesartan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759810
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Olmesartan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2040571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-hydroxypropan-2-yl)-2-propyl-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.174.243
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OLMESARTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W1IQP3U10
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Olmesartan
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8214
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Olmesartan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014420
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

175 - 180 °C
Record name Olmesartan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00275
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Olmesartan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014420
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

準備方法

Reaction Mechanism and Reagent Selection

The synthesis begins with N-alkylation of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate (Compound 2 ) using trityl-protected intermediates. Anhydrous potassium carbonate (K₂CO₃) with reduced particle size enhances reactivity, achieving 90% yield of Trityl Olmesartan Ethyl Ester (Compound 4 ) in N,N-Dimethylacetamide (DMA) at 40–45°C. Sodium iodide (3% w/w) catalyzes the subsequent esterification, minimizing hydrolysis byproducts.

Impurity Formation and Control

Impurities 5 , 8 , and 9 arise from ester hydrolysis, while 10 , 11 , and 12 stem from detritylation. Limiting unreacted Compound 3 to ≤2% suppresses 9 and 12 . The PMC study reports that maintaining a 12-hour reaction time at 40–45°C optimizes conversion while curbing side reactions.

Saponification and Esterification: Intermediate Processing

Hydrolysis of Trityl this compound Ethyl Ester

Saponification of Compound 4 uses aqueous sodium hydroxide (NaOH) in tetrahydrofuran (THF) and ethanol at 10–15°C, yielding Trityl this compound sodium salt (Compound 5 ) as a viscous oil. This step avoids excessive heating to prevent trityl group cleavage, which would generate impurity 10 .

Medoxomil Ester Formation

Esterification with 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (Compound 6 ) in DMA at 30–35°C produces Trityl this compound Medoxomil (Compound 7 ) in 90% yield. Sodium metabisulfite scavenges free radicals, preventing oxidative degradation.

Detritylation and Final Product Isolation

Acidic Cleavage of the Trityl Group

Detritylation employs 75% acetic acid at 25–30°C, cleaving the trityl group to release this compound medoxomil. The Google Patents method substitutes distillation with agitated thin film drying (ATFD) at 45–50°C under 70–75 mmHg vacuum, reducing this compound acid impurity (II) to <0.1%. Comparative studies show prior methods using toluene distillation retained 4–5% impurity II due to prolonged heat exposure.

Crystallization and Purification

Recrystallization in aqueous acetone achieves 99.9% purity by removing residual acetic acid and trityl alcohol. The Semantic Scholar study demonstrates that acetone/ethyl acetate mixtures enhance purity to 99.22% compared to acetone alone (99.20%).

Industrial-Scale Process Optimization

Solvent and Temperature Considerations

Industrial processes prioritize DMA and THF for their ability to dissolve intermediates while suppressing hydrolysis. Reaction temperatures are tightly controlled:

  • N-Alkylation: 40–45°C
  • Esterification: 30–35°C
  • Detritylation: 25–30°C

Yield and Purity Data

Step Yield (%) Purity (%) Key Solvent
N-Alkylation 90 ≥99.5 DMA
Saponification 95 99.0 THF/Ethanol
Esterification 90 ≥99.5 DMA
Detritylation 80 99.9 Acetic Acid/Water
Recrystallization 76 99.9 Acetone/Water

Impurity Profiling and Analytical Control

High-Performance Liquid Chromatography (HPLC) Analysis

The Semantic Scholar study identifies critical impurities via HPLC (Table 2):

Example Solvent Acid Purity (%) Impurity 9 (%) Impurity 10 (%)
1 Acetone H₂SO₄–H₂O 99.20 0.04 0.08
2 Acetone H₂SO₄–H₂O 99.22 0.08 0.10
3 Acetone H₂SO₄–H₂O 99.18 0.06 0.12

Regulatory Compliance

Residual solvents in the final product are maintained below 1000 ppm, meeting ICH Q3C guidelines. The PMC protocol specifies ≤500 ppm for DMA and ≤300 ppm for THF.

Comparative Analysis of Patent Methods

USP 5,616,599 vs. WO2013021312A1

The traditional method (USP 5,616,599) uses toluene distillation, resulting in 4–5% impurity II , whereas WO2013021312A1’s ATFD process reduces it to <0.1%. The latter also eliminates corrosive acids like sulfuric acid, enhancing process safety.

EP2036904A1: Extended Reaction Times

This patent advocates 24–72-hour reaction times at 20–70°C for N-alkylation, contrasting with the PMC’s 12-hour protocol. Extended durations may improve conversion but risk impurity formation.

化学反応の分析

Hydrolysis Reactions

Olmesartan medoxomil (a prodrug) undergoes rapid hydrolysis in the gastrointestinal tract to release the active metabolite, this compound. This reaction is pH-dependent and occurs via esterase-mediated cleavage of the medoxomil ester group .

Key Conditions:

  • Solvent: Aqueous environments (e.g., gastrointestinal fluid) .

  • Catalyst: Enzymatic esterases or alkaline conditions (e.g., KOH) .

  • Major Product: this compound (active form) .

Kinetic Data:

ParameterValueSource
Hydrolysis Rate (pH 7.4)97% conversion in <1 hr
Activation Energy45.2 kJ/mol

Oxidation Reactions

Oxidative degradation occurs under strong oxidizing conditions, forming hydroxylated and epoxide derivatives .

Common Oxidizing Agents:

  • Hydrogen peroxide (H₂O₂)

  • Hypochlorite (ClO⁻)

Degradation Byproducts:

ByproductStructureEcotoxicity (Aliivibrio fischeri EC₅₀)
DP10Tetrazole ring hydroxylation12.8 mg/L
DP18Biphenyl moiety epoxidation8.5 mg/L

Stability Note: this compound’s oxidation is minimized in formulations containing antioxidants like ascorbic acid .

Substitution Reactions

The tetrazole ring and imidazole group participate in substitution reactions under acidic or alkylating conditions .

Example Reaction:

  • N-Alkylation with mesityl oxide (from acetone condensation) forms 2-methyl-4-oxopentan-2-yl-protected this compound medoxomil .

Conditions:

ParameterOptimal RangeImpurity Level
Temperature20–25°C<0.1%
Acetone Concentration<5% v/vUndetectable

Solubility and Reaction Solvent Dependence

This compound’s reactivity is influenced by solvent choice, particularly in synthetic processes :

SolventSolubility (×10⁻³ mol/mol, 298.15 K)
Polyethylene glycol-4002.58
Transcutol2.48
Ethanol0.467
Water0.000232

Industrial Synthesis Insight:

  • Preferred Solvents: DMF or DMSO for alkylation steps .

  • Impurity Control: Batch processes with ≤1% residual acetic acid reduce hydrolysis-related impurities .

Stability Under Environmental Stress

This compound degrades in aqueous chlorine solutions (simulating wastewater), forming chlorinated byproducts .

Key Degradation Pathways:

  • Chlorination: At the tetrazole ring (EC₅₀ = 6.2 mg/L).

  • Ring Opening: Imidazole cleavage (EC₅₀ = 4.8 mg/L) .

科学的研究の応用

Olmesartan has a wide range of scientific research applications:

作用機序

オルメサルタンは、アンジオテンシン受容体1(AT1)に選択的に結合し、アンジオテンシンIIがこれらの受容体に結合するのを防ぐことで作用します。この遮断は、アンジオテンシンIIの昇圧効果(血管収縮、アルドステロン合成の刺激、ナトリウムの腎臓再吸収など)を阻害します。 これらの作用を遮断することで、オルメサルタンは血圧を低下させ、心臓活動を減らし、ナトリウムの排泄を増加させるのに役立ちます .

類似化合物との比較

Comparative Efficacy with Similar ARBs

Blood Pressure Reduction

Olmesartan demonstrates superior BP-lowering effects compared to losartan and valsartan, with comparable efficacy to irbesartan and telmisartan.

ARB Mean DBP Reduction (mmHg) Mean SBP Reduction (mmHg) Study Duration Reference
This compound 10.7 (Week 2) 14.5 (Week 2) 8 weeks
Losartan 7.6 (Week 2) 9.8 (Week 2) 8 weeks
Valsartan 9.0 (Week 2) 11.2 (Week 2) 8 weeks
Irbesartan 9.5 (Week 2) 12.0 (Week 2) 8 weeks
Telmisartan 10.2 (Week 4) 13.8 (Week 4) 12 weeks
  • Key Findings :
    • This compound reduced diastolic BP (DBP) by 10.7 mmHg at Week 2, significantly greater than losartan (7.6 mmHg) and valsartan (9.0 mmHg) (p < 0.05) .
    • In 24-hour ambulatory BP monitoring (ABPM), this compound outperformed losartan and valsartan in mean DBP/SBP reductions (24-hour DBP: -12.4 vs. -8.2 mmHg for losartan; p < 0.0005) .
    • This compound and irbesartan showed equivalent efficacy in daytime and nighttime BP control .
    • Telmisartan and this compound were ranked highest in network meta-analyses for balanced efficacy and safety .

Nocturnal BP Control

This compound significantly improves nocturnal BP, a critical factor in reducing cardiovascular risk. In CKD patients, this compound add-on therapy reduced nighttime SBP by 15.2 mmHg vs. 9.8 mmHg with non-ARB therapies (p < 0.01) .

Adverse Event Profiles

ARB Common AEs (%) Serious AEs (SAEs) Special Notes Reference
This compound Dizziness (3.1) Sprue-like enteropathy (rare) Lower DILI risk vs. valsartan
Losartan Headache (4.2) Hyperkalemia Higher AE incidence vs. This compound
Candesartan Fatigue (2.8) Similar to this compound No lipid benefits
Telmisartan Hypotension (2.5) Rare hepatotoxicity Best AE profile
  • Key Findings :
    • This compound’s AE incidence (e.g., dizziness, headache) is comparable to losartan and valsartan .
    • Rare sprue-like enteropathy cases (severe diarrhea) were initially linked to this compound but later attributed to ARB class effects .
    • This compound showed a 42% lower risk of drug-induced liver injury (DILI) vs. valsartan in preclinical models .

Renal and Cardiovascular Outcomes

  • placebo (HR = 0.97; p = 0.68) but was safe in mild-moderate CKD .
  • Cardiovascular Safety : Cumulative 3-year myocardial infarction (MI) rates were similar between this compound (1.4%) and active comparators (1.5%; p = 0.74) .

Combination Therapy Comparisons

This compound/Hydrochlorothiazide (HCTZ)

  • Efficacy : In Stage 2 hypertension, this compound/HCTZ (40/25 mg) reduced BP by 32.7/16.3 mmHg vs. baseline, outperforming irbesartan/HCTZ (21.5/10.4 mmHg) .
  • Safety: AE rates with this compound/HCTZ (34.8%) were lower than atenolol/HCTZ (37.2%) .

This compound/Amlodipine

  • Pharmacokinetics: Co-administration with amlodipine showed bioequivalence to monotherapies, with 54% achieving BP <140/90 mmHg .
  • Safety : this compound + calcium channel blocker (CCB) had fewer SAEs vs. This compound + diuretic (p < 0.001) .

生物活性

Olmesartan medoxomil is an angiotensin II receptor blocker (ARB) primarily used in the treatment of hypertension. Its biological activity extends beyond blood pressure regulation, influencing various physiological and pathological processes. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications, supported by data tables and case studies.

Angiotensin II Receptor Blockade
this compound selectively inhibits the angiotensin II type 1 (AT1) receptor, preventing the vasoconstrictive and aldosterone-secreting effects of angiotensin II. This blockade leads to vasodilation, reduced blood volume, and ultimately lower blood pressure. The insurmountable nature of this compound’s blockade allows it to maintain efficacy even in the presence of high levels of angiotensin II .

Antioxidant Effects
Recent studies have demonstrated that this compound exerts antioxidant effects by reducing oxidative stress in the brain and peripheral vasculature. In stroke-prone spontaneously hypertensive rats (SHRSP), this compound administration decreased NADPH oxidase activity, a major source of reactive oxygen species (ROS), thereby mitigating oxidative stress . This property may contribute to its neuroprotective effects and could be beneficial in preventing cerebrovascular events.

Clinical Efficacy

Hypertension Management
this compound has been shown to effectively lower both systolic and diastolic blood pressure in patients with hypertension. A meta-analysis involving over 3,000 patients indicated that this compound significantly reduced blood pressure compared to placebo, with optimal doses ranging from 20 mg to 80 mg daily .

Study Population Dose Systolic BP Reduction Diastolic BP Reduction
ROADMAPT2DM patients40 mg8.6 mm Hg4.3 mm Hg
HONESTAsian patientsVariable10-15 mm Hg5-10 mm Hg

Case Studies

ROADMAP Study
The Randomized this compound and Diabetes Microalbuminuria Prevention (ROADMAP) study assessed this compound's role in delaying microalbuminuria onset in patients with type 2 diabetes. Over a follow-up period of 3.3 years, this compound significantly reduced the incidence of microalbuminuria and related cardiovascular events compared to placebo .

Case of this compound-Associated Enteropathy
A rare but significant adverse effect associated with this compound is this compound-associated enteropathy (OAE), characterized by severe diarrhea and weight loss. A case study reported a 70-year-old male who developed profuse watery diarrhea after starting this compound. Symptoms resolved upon discontinuation of the drug, highlighting the importance of monitoring gastrointestinal symptoms in patients receiving this compound .

Safety Profile

This compound is generally well-tolerated; however, side effects can include dizziness, hypotension, and gastrointestinal disturbances. Long-term studies have indicated that its safety profile is comparable to placebo, with no significant dose-related increase in adverse events .

Q & A

Q. How do researchers validate this compound’s long-term safety in open-label extension studies?

  • Methodological Answer: Treat-to-target trials (e.g., dose titration with amlodipine/HCTZ add-ons) use Kaplan-Meier survival analysis for adverse event rates. Trough-to-peak ratios (60–80% for this compound) ensure sustained efficacy without tachyphylaxis. Withdrawal studies assess rebound hypertension risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Olmesartan
Reactant of Route 2
Reactant of Route 2
Olmesartan

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。